molecular formula C45H54N8O7S B12427956 Relamorelin acetate

Relamorelin acetate

Cat. No.: B12427956
M. Wt: 851.0 g/mol
InChI Key: GCFMCGBTTZZFCS-GTKQDQPASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Relamorelin acetate is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the pentapeptide chain. The reaction conditions typically include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods

The industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Relamorelin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .

Scientific Research Applications

Relamorelin acetate is a synthetic peptide with a range of scientific research applications, including uses in chemistry, biology, medicine, and industry. It functions as a selective agonist of the ghrelin/growth hormone secretagogue receptor and is under development for treating conditions such as diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa.

Scientific Research Applications

  • Chemistry this compound serves as a model compound for studying peptide synthesis and modification techniques.
  • Biology Researchers utilize this compound to explore the roles of ghrelin receptors in various physiological processes.
  • Medicine this compound is under development as a therapeutic agent for conditions like diabetic gastroparesis and chronic constipation. Clinical trials have demonstrated its efficacy in reducing symptoms and accelerating gastric emptying in patients with diabetic gastroparesis .
  • Industry This compound is used in developing new peptide-based drugs and formulations.

Clinical Findings

Relamorelin has demonstrated effectiveness in treating gastrointestinal motility disorders. Studies have shown that it accelerates gastric emptying and improves bowel function .

Diabetic Gastroparesis

  • A phase 2B randomized trial showed a significant reduction in core symptoms and accelerated gastric emptying compared to placebo in patients with moderate to severe diabetic gastroparesis.
  • A meta-analysis of five randomized controlled trials (1,033 participants) revealed a mean improvement in gastric emptying time of -11.40 minutes with relamorelin compared to placebo.
  • Relamorelin, administered at a dose of 100 μg, accelerated gastric half-emptying time in type 1 and type 2 diabetes mellitus patients with delayed gastric emptying . A trial using 10 μg twice daily significantly decreased vomiting by approximately 60% and reduced other symptoms such as nausea, abdominal pain, bloating, and early satiety in patients who experienced vomiting during the run-in period .

Cachexia

Relamorelin is also being investigated for potential use in treating cachexia, although specific clinical trial data was not available in the search results.

Safety and Tolerability

Relamorelin has been generally well-tolerated in clinical trials. Common adverse effects reported include headaches, dizziness, and gastrointestinal symptoms such as nausea and bloating. Some patients experienced dose-related worsening of glycemic control, requiring adjustments in diabetes medications.

Mechanism of Action

Relamorelin acetate exerts its effects by binding to the ghrelin/growth hormone secretagogue receptor. This binding activates the receptor, leading to the release of growth hormone and other signaling molecules. The activation of this pathway results in increased gastric motility and improved gastrointestinal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Relamorelin acetate is unique due to its improved potency and pharmacokinetics compared to natural ghrelin. It has a higher affinity for the ghrelin receptor and a longer duration of action, making it a promising therapeutic agent for gastrointestinal disorders .

Biological Activity

Relamorelin acetate, also known as RM-131, is a synthetic ghrelin receptor agonist that has garnered attention for its potential therapeutic applications, particularly in gastrointestinal motility disorders such as diabetic gastroparesis and cachexia. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical and Pharmacological Profile

Chemical Structure and Properties

  • CAS Number : 1809080-14-5
  • Molecular Formula : C₄₅H₅₄N₈O₇S
  • Molecular Weight : 851.02 g/mol

This compound is a potent agonist for the growth hormone secretagogue receptor (GHS-R), specifically GHS-R1a. It exhibits a binding affinity (Ki) of approximately 0.42 nM, which is about three times greater than that of native ghrelin (Ki = 1.12 nM) .

Relamorelin functions primarily by activating the GHS-R1a receptor, leading to several biological effects:

  • Increased Growth Hormone Secretion : Relamorelin stimulates the release of growth hormone (GH), contributing to its metabolic effects.
  • Acceleration of Gastric Emptying : Clinical studies have demonstrated that relamorelin significantly accelerates gastric emptying in patients with diabetic gastroparesis .
  • Anti-inflammatory Effects : Preclinical studies indicate that relamorelin can inhibit the release of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in inflammatory conditions .

Case Studies and Trials

  • Diabetic Gastroparesis
    • A phase 2B randomized trial assessed the efficacy of relamorelin in patients with moderate to severe diabetic gastroparesis. Results indicated a significant reduction in core symptoms and accelerated gastric emptying compared to placebo .
    • A meta-analysis involving 1,033 participants from five randomized controlled trials found a mean improvement in gastric emptying time of -11.40 minutes for relamorelin compared to placebo, highlighting its effectiveness in treating gastroparesis .
  • Cachexia
    • Relamorelin has shown promise in preclinical models for cachexia, where it ameliorated weight loss and improved appetite by modulating inflammatory markers .

Summary of Clinical Findings

StudyPopulationDoseOutcome
Camilleri et al.Diabetic Gastroparesis100 µg QD-13 min improvement in gastric emptying time
Lembo et al.Diabetic Gastroparesis10 µg BID/QD-15 min improvement in gastric emptying time
Fazeli et al.General GastroparesisVarious doses-31 min improvement from baseline

Safety and Tolerability

Relamorelin has been generally well-tolerated across clinical trials; however, some adverse effects have been reported:

  • Common Adverse Effects : Headaches, dizziness, and gastrointestinal symptoms (nausea, bloating) were more prevalent in the relamorelin group compared to placebo .
  • Impact on Glycemic Control : Some patients experienced dose-related worsening of glycemic control, necessitating adjustments in diabetes medications .

Properties

Molecular Formula

C45H54N8O7S

Molecular Weight

851.0 g/mol

IUPAC Name

acetic acid;4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide

InChI

InChI=1S/C43H50N8O5S.C2H4O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;1-2(3)4/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);1H3,(H,3,4)/t34-,35+,36+;/m0./s1

InChI Key

GCFMCGBTTZZFCS-GTKQDQPASA-N

Isomeric SMILES

CC(=O)O.C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Canonical SMILES

CC(=O)O.C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N

Origin of Product

United States

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